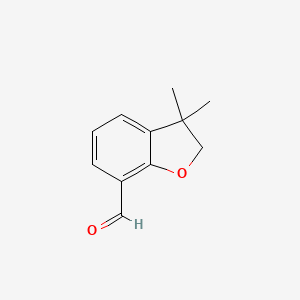
3,3-Dimethyl-2,3-dihydrobenzofuran-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2,3-dihydrobenzofuran-7-carbaldehyde is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of two methyl groups at the 3-position and an aldehyde group at the 7-position of the dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3-dihydrobenzofuran-7-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of Friedel-Crafts alkylation followed by cyclization and oxidation steps. The reaction conditions often include the use of Lewis acids such as aluminum chloride or boron trifluoride as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,3-dihydrobenzofuran-7-carbaldehyde can undergo various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: 3,3-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid.
Reduction: 3,3-Dimethyl-2,3-dihydrobenzofuran-7-methanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3,3-Dimethyl-2,3-dihydrobenzofuran-7-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2,3-dihydrobenzofuran-7-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function . The benzofuran ring may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran-7-carbaldehyde: Lacks the dimethyl substitution at the 3-position, which may affect its reactivity and biological activity.
3,3-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde: Similar structure but with the aldehyde group at the 5-position, leading to different chemical and biological properties.
2,3-Dihydrobenzofuran-7-carboxylic acid:
Uniqueness
The presence of the dimethyl groups at the 3-position and the aldehyde group at the 7-position provides distinct properties that can be leveraged in various chemical syntheses and biological studies .
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3,3-dimethyl-2H-1-benzofuran-7-carbaldehyde |
InChI |
InChI=1S/C11H12O2/c1-11(2)7-13-10-8(6-12)4-3-5-9(10)11/h3-6H,7H2,1-2H3 |
InChI Key |
HNCLOAJZDAMBQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C(C=CC=C21)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















